(((2-Aminoethyl)amino)methyl)phenol
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Overview
Description
Agidol AF-2 is a biochemical.
Scientific Research Applications
Allosteric Modification of Hemoglobin
- Compounds structurally related to (((2-Aminoethyl)amino)methyl)phenol have been studied for their ability to modify hemoglobin's oxygen affinity, potentially benefiting conditions like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Antitumor Activity
- A derivative of 2-amino-5-methyl-phenol showed inhibitory effects on cell proliferation in human carcinoma cells, suggesting potential for antitumor applications (Ishida et al., 1996).
Coordination Properties in Chemistry
- Studies have focused on the acid-base and coordination properties of similar compounds with metals like Cu(II), Zn(II), and Cd(II), relevant for understanding complex molecular interactions in chemistry (Ambrosi et al., 2003).
Catalytic Activities
- Certain aminoalcohol phenol derivatives have been used as ligands in oxotransfer activities of molybdenum(VI) complexes, suggesting applications in catalysis (Hossain et al., 2017).
Ethylene Oligomerization Studies
- Nickel(II) complexes involving derivatives of aminoethyl)phenol have been active in ethylene oligomerization, indicating potential in industrial catalysis (Ngcobo & Ojwach, 2017).
Biological Evaluation and DNA Interaction
- Derivatives of 4-aminophenol have shown antimicrobial and antidiabetic activities, and their interaction with human DNA suggests potential as anticancer agents (Rafique et al., 2022).
Antimicrobial Activity
- Phenolic compounds, including those structurally related to this compound, have been used as antiseptics and in controlling microbial growth in foods (Davidson & Brandén, 1981).
Inhibition of Phenolic Compounds Formation
- Certain phenolic compounds' structures influence their ability to inhibit the formation of harmful compounds during food processing, providing insights into food safety and chemistry (Salazar et al., 2014).
Properties
CAS No. |
53894-28-3 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[(2-aminoethylamino)methyl]phenol |
InChI |
InChI=1S/C9H14N2O/c10-5-6-11-7-8-3-1-2-4-9(8)12/h1-4,11-12H,5-7,10H2 |
InChI Key |
ZJSCDDIGFJQVAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCCN)O |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN)O |
Appearance |
Solid powder |
53894-28-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AF 2 (cross-linking agent) agidol AF-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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